2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a thioether linkage to an acetamide group and a 2,3-dihydrobenzo[b][1,4]dioxin substituent. The allyl group at the 3-position and the dimethyl substitution at the 5,6-positions enhance steric and electronic interactions with biological targets, while the dihydrobenzo dioxin moiety may improve solubility and bioavailability .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-7-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-11-17(25)22-14-5-6-15-16(10-14)28-9-8-27-15/h4-6,10H,1,7-9,11H2,2-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUYCBXLQVTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The thioether linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various thioether derivatives.
Scientific Research Applications
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the thieno[2,3-d]pyrimidine core and the acetamide-linked aryl group. Below is a comparative analysis:
Key Observations :
- Allyl vs. Ethyl Substitution : The allyl group in the target compound may confer greater conformational flexibility and stronger interactions with hydrophobic enzyme pockets compared to ethyl derivatives .
- Aryl Group Impact: The 2,3-dihydrobenzo dioxin group (target compound) enhances solubility over phenyl or p-tolyl groups, as seen in analogues .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Ethyl Analogue (CAS 618427-68-2) | Sulfamoylphenyl Analogue (CAS 307324-35-2) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 7 | 5 | 8 |
| Aqueous Solubility | Moderate | Low | High |
Notes:
- The target compound’s dihydrobenzo dioxin group reduces LogP compared to ethyl/p-tolyl analogues, favoring aqueous solubility .
- Sulfamoylphenyl derivatives show higher polarity due to the sulfonamide moiety .
Crystallographic Insights
- Thieno[2,3-d]pyrimidines often form hydrogen-bonded networks via NH and carbonyl groups, stabilizing crystal lattices. The allyl group in the target compound may introduce torsional strain, affecting packing efficiency .
- Ethyl analogues (e.g., CAS 618427-68-2) exhibit simpler crystallization patterns due to reduced steric hindrance .
Biological Activity
The compound 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide , often referred to as Compound A , presents a unique structure that combines elements of thienopyrimidine and benzo[dioxin] moieties. This article explores its biological activity, synthesizing available data from various studies and sources.
Molecular Formula : C21H23N3O2S2
Molecular Weight : 413.56 g/mol
CAS Number : 760182-94-3
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core substituted with an allyl group and a benzo[dioxin] moiety, which may contribute to its biological activities. The presence of sulfur in the thioether linkage is also noteworthy for its potential reactivity and interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been highlighted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Case Study: CDK Inhibition
A study conducted by demonstrated that thienopyrimidine derivatives could effectively inhibit CDK4/6, leading to reduced proliferation of cancer cells. The specific activity of Compound A regarding CDK inhibition remains to be fully elucidated but is expected to follow similar mechanisms due to structural similarities.
Antimicrobial Activity
Compounds containing thieno[2,3-d]pyrimidine structures have also been evaluated for antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial strains.
Research Findings
A comparative study published in assessed the antimicrobial efficacy of several thienopyrimidine derivatives, revealing that modifications at the sulfur atom significantly impacted their potency against Gram-positive bacteria.
Enzyme Inhibition
The potential of Compound A as an enzyme inhibitor has been explored in various contexts. The presence of the benzo[dioxin] structure suggests possible interactions with cytochrome P450 enzymes, which are critical in drug metabolism.
Enzyme Interaction Studies
In vitro studies have indicated that related compounds can modulate cytochrome P450 activity, affecting drug metabolism and clearance rates in biological systems . Further research is warranted to determine the specific interactions of Compound A with these enzymes.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
